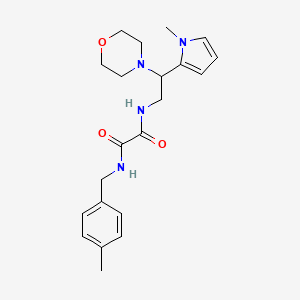

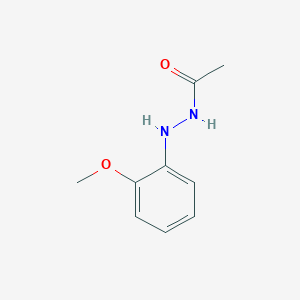

N'-(2-甲氧基苯基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N’-(2-Methoxyphenyl)acetohydrazide” is a chemical compound with the molecular formula C9H12N2O2 . It is used for research and development purposes .

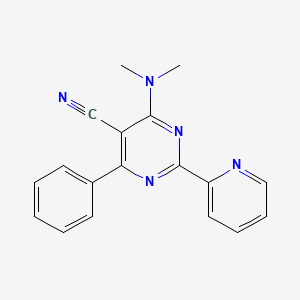

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of imine derivatives have been synthesized through microwave-assisted Schiff base formation by reacting 2-(4-methoxyphenyl)acetohydrazide with various substituted aldehydes .Molecular Structure Analysis

The molecular structure of “N’-(2-Methoxyphenyl)acetohydrazide” can be characterized by techniques such as FT-IR, 1H NMR, and 13C NMR spectral analysis .Chemical Reactions Analysis

“N’-(2-Methoxyphenyl)acetohydrazide” can participate in various chemical reactions. For example, it can react with various substituted aldehydes to form imine derivatives .Physical And Chemical Properties Analysis

“N’-(2-Methoxyphenyl)acetohydrazide” has a molecular weight of 180.2 . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

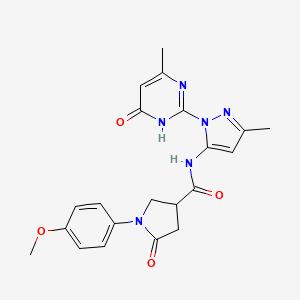

Anti-Inflammatory and Anti-Oxidant Activities

N’-(2-Methoxyphenyl)acetohydrazide has been used in the synthesis of imine derivatives, which have shown promising biological activities . These derivatives have been screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities . Compounds 4a, 4c, 7a, and 7c were found to significantly lower the volume of rat paw edema, indicating their potential as potent anti-inflammatory drugs . In terms of anti-oxidant activity, compound 7a exhibited an IC50 value of 7.2 ± 2.7 μg/mL, comparable with that of the reference ascorbic acid .

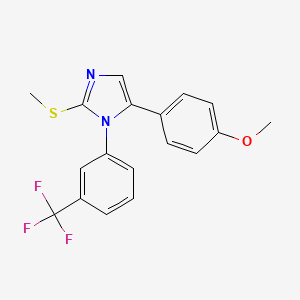

Synthesis of Heterocyclic Compounds

N’-(2-Methoxyphenyl)acetohydrazide is used in the design and synthesis of new heterocyclic compounds . These compounds have shown considerable interest due to their promising biological activities for medical and biological applications .

Antitumor Activity

Hydrazide-hydrazone derivatives, synthesized using N’-(2-Methoxyphenyl)acetohydrazide, have been evaluated for their antitumor activity . Most of the synthesized compounds showed high inhibitory effects against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

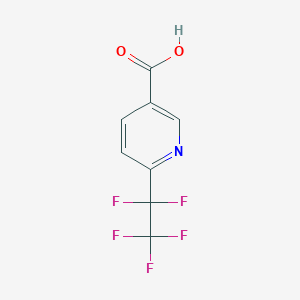

Synthesis of Coumarin, Pyridine, Thiazole, and Thiophene Derivatives

N’-(2-Methoxyphenyl)acetohydrazide has been utilized in the synthesis of coumarin, pyridine, thiazole, and thiophene derivatives . These derivatives have shown antitumor activity .

Synthesis of N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl Cyanide Derivatives

N’-(2-Methoxyphenyl)acetohydrazide has been used in the synthesis of N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives . These derivatives have potential applications in various fields of chemistry .

Molecular Docking Studies

Molecular docking studies have been conducted using compounds synthesized from N’-(2-Methoxyphenyl)acetohydrazide . These studies help to check the actual binding affinity of the ligand against the target protein .

安全和危害

属性

IUPAC Name |

N'-(2-methoxyphenyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(12)10-11-8-5-3-4-6-9(8)13-2/h3-6,11H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHNAHJRZNELLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-Methoxyphenyl)acetohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)

![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/no-structure.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide](/img/structure/B2977261.png)

![(Z)-2-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2977268.png)

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977269.png)